3-(Benzenesulfonyl)-2-cyclohexylidenepropanenitrile
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Overview
Description
3-(Benzenesulfonyl)-2-cyclohexylidenepropanenitrile is an organic compound characterized by the presence of a benzenesulfonyl group attached to a cyclohexylidenepropanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-2-cyclohexylidenepropanenitrile typically involves the reaction of benzenesulfonyl chloride with a suitable cyclohexylidenepropanenitrile precursor under controlled conditions. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as a chlorinating agent to facilitate the formation of the benzenesulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar chlorinating agents, with careful control of temperature and reaction time to ensure high yields and purity. The process may also include purification steps such as distillation under reduced pressure to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-2-cyclohexylidenepropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Cyclohexylidenepropanamine derivatives.
Substitution: Various substituted benzenesulfonyl compounds
Scientific Research Applications
3-(Benzenesulfonyl)-2-cyclohexylidenepropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-2-cyclohexylidenepropanenitrile involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate access and thus inhibiting enzyme activity. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Shares the benzenesulfonyl group but lacks the cyclohexylidenepropanenitrile moiety.
Benzenesulfonamide derivatives: Similar in structure but with different functional groups attached to the benzene ring.
Uniqueness
3-(Benzenesulfonyl)-2-cyclohexylidenepropanenitrile is unique due to its combination of the benzenesulfonyl group with the cyclohexylidenepropanenitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
646066-74-2 |
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Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-2-cyclohexylidenepropanenitrile |
InChI |
InChI=1S/C15H17NO2S/c16-11-14(13-7-3-1-4-8-13)12-19(17,18)15-9-5-2-6-10-15/h2,5-6,9-10H,1,3-4,7-8,12H2 |
InChI Key |
YFJDDYCJXJYMMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(CS(=O)(=O)C2=CC=CC=C2)C#N)CC1 |
Origin of Product |
United States |
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